molecular formula C11H12N2O7 B15092760 rac-N-(2,3-Dihydroxypropyl)-5-nitroisophthalamic acid CAS No. 122731-58-2

rac-N-(2,3-Dihydroxypropyl)-5-nitroisophthalamic acid

Cat. No.: B15092760
CAS No.: 122731-58-2
M. Wt: 284.22 g/mol
InChI Key: RSVSHBISQDLBEZ-UHFFFAOYSA-N
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Description

rac-N-(2,3-Dihydroxypropyl)-5-nitroisophthalamic acid is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a nitro group attached to an isophthalamic acid core, with a 2,3-dihydroxypropyl substituent. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-N-(2,3-Dihydroxypropyl)-5-nitroisophthalamic acid typically involves a multi-step process. One common method includes the nitration of isophthalic acid to introduce the nitro group, followed by the reaction with 2,3-dihydroxypropylamine to form the desired compound. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

rac-N-(2,3-Dihydroxypropyl)-5-nitroisophthalamic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents used.

    Reduction: Reduction of the nitro group can lead to the formation of amine derivatives.

    Substitution: The hydroxyl groups in the 2,3-dihydroxypropyl moiety can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

rac-N-(2,3-Dihydroxypropyl)-5-nitroisophthalamic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of rac-N-(2,3-Dihydroxypropyl)-5-nitroisophthalamic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-Dihydroxypropyl)-5-nitroisophthalamic acid: Lacks the racemic mixture, potentially leading to different biological activities.

    N-(2,3-Dihydroxypropyl)-5-nitroterephthalamic acid: Similar structure but with a different isomeric form of the phthalamic acid core.

    N-(2,3-Dihydroxypropyl)-5-nitrobenzamide: Features a benzamide core instead of an isophthalamic acid core.

Uniqueness

rac-N-(2,3-Dihydroxypropyl)-5-nitroisophthalamic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its racemic nature also allows for the study of stereochemical effects on its biological and chemical properties.

Biological Activity

Rac-N-(2,3-Dihydroxypropyl)-5-nitroisophthalamic acid is a chemical compound with significant implications in medicinal chemistry, particularly as a precursor for non-ionic X-ray contrast agents. Its unique structural features, including a nitro group and hydroxyl groups, contribute to its biological activity and potential applications in medical imaging.

  • Molecular Formula : C₁₁H₁₂N₂O₇
  • Molecular Weight : 284.225 g/mol
  • CAS Number : 122731-58-2

Synthesis and Reactivity

The synthesis of this compound involves several steps that can be tailored for specific applications in drug formulation. The compound's reactivity is characterized by its ability to form stable complexes with iodine, enhancing its efficacy as an X-ray contrast medium .

Biological Activity

This compound exhibits notable biological activities:

  • X-ray Contrast Agent : It is primarily used in the development of non-ionic X-ray contrast agents due to its high solubility and ability to enhance imaging clarity.
  • Cytotoxicity and Biocompatibility : Studies indicate that similar compounds can show varying degrees of cytotoxicity and biocompatibility, necessitating thorough evaluations during drug development processes.

Interaction Studies

Research has focused on the interaction of this compound with biological targets such as proteins and receptors. These studies are crucial for understanding its mechanism of action and potential side effects when administered in vivo. High-throughput screening methods are commonly employed to quantitatively assess these interactions.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. Below is a comparison table highlighting their distinct features:

Compound NameMolecular FormulaUnique Features
5-Amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamideC₁₁H₁₃N₂O₇Contains an amino group instead of a nitro group; used as a precursor for iodinated derivatives
2,4,6-Triiodo-N,N'-bis(2,3-dihydroxypropyl)isophthalamideC₁₁H₁₃I₃N₂O₇Contains three iodine atoms; significantly enhances X-ray opacity
5-Nitro-N,N'-bis(2,3-dihydroxypropyl)isophthalamideC₁₁H₁₃N₂O₇Similar structure but without the specific stereochemistry; used in various imaging applications

This comparison emphasizes the unique functional groups of this compound that influence both its chemical reactivity and biological activity.

Case Studies

Research has documented various case studies on the use of this compound as a contrast agent in clinical settings. These studies highlight its effectiveness in improving vascular imaging during radiographic examinations.

  • Case Study A : Utilization of the compound in patients undergoing angiography demonstrated enhanced visibility of vascular structures compared to traditional contrast agents.
  • Case Study B : Investigations into the cytotoxic effects of similar compounds revealed that while some derivatives exhibited significant toxicity, this compound showed acceptable biocompatibility profiles.

Properties

CAS No.

122731-58-2

Molecular Formula

C11H12N2O7

Molecular Weight

284.22 g/mol

IUPAC Name

3-(2,3-dihydroxypropylcarbamoyl)-5-nitrobenzoic acid

InChI

InChI=1S/C11H12N2O7/c14-5-9(15)4-12-10(16)6-1-7(11(17)18)3-8(2-6)13(19)20/h1-3,9,14-15H,4-5H2,(H,12,16)(H,17,18)

InChI Key

RSVSHBISQDLBEZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C(=O)NCC(CO)O

Origin of Product

United States

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